molecular formula C15H24N4O2S B13764705 8-(Octylthio)theobromine CAS No. 74039-57-9

8-(Octylthio)theobromine

Cat. No.: B13764705
CAS No.: 74039-57-9
M. Wt: 324.4 g/mol
InChI Key: SAPOKSCJFHTFLH-UHFFFAOYSA-N
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Description

8-(Octylthio)theobromine is a derivative of theobromine, a naturally occurring alkaloid found in cocoa beans. The compound is characterized by the addition of an octylthio group to the theobromine molecule, which alters its chemical properties and potential applications. Theobromine itself is known for its stimulant effects, similar to caffeine, but with a milder impact on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Octylthio)theobromine typically involves the introduction of an octylthio group to the theobromine molecule. This can be achieved through a nucleophilic substitution reaction where theobromine is reacted with an octylthiol in the presence of a suitable base. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a temperature range of 50-80°C to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-(Octylthio)theobromine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: The octylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products:

Scientific Research Applications

8-(Octylthio)theobromine has a range of applications in scientific research:

    Chemistry: Used as a model compound to study the effects of alkylthio substitution on theobromine’s chemical properties.

    Biology: Investigated for its potential effects on cellular metabolism and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including its use as a bronchodilator and vasodilator.

Mechanism of Action

The mechanism of action of 8-(Octylthio)theobromine involves several pathways:

Comparison with Similar Compounds

    Theobromine: The parent compound, known for its stimulant effects.

    Caffeine: A structurally similar methylxanthine with more potent central nervous system stimulant effects.

    Theophylline: Another methylxanthine used as a bronchodilator.

Properties

CAS No.

74039-57-9

Molecular Formula

C15H24N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

3,7-dimethyl-8-octylsulfanylpurine-2,6-dione

InChI

InChI=1S/C15H24N4O2S/c1-4-5-6-7-8-9-10-22-15-16-12-11(18(15)2)13(20)17-14(21)19(12)3/h4-10H2,1-3H3,(H,17,20,21)

InChI Key

SAPOKSCJFHTFLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C

Origin of Product

United States

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